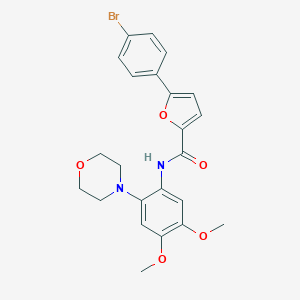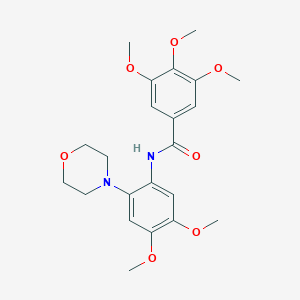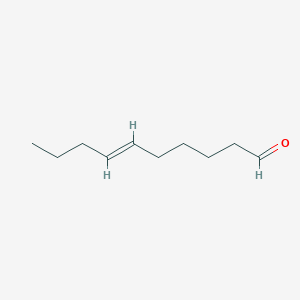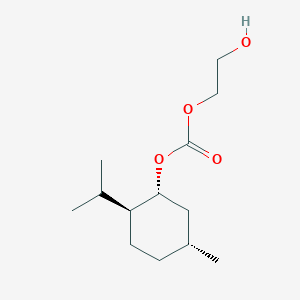![molecular formula C16H18ClN3OS B235457 N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide acts as a selective agonist for the 5-HT1B receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The activation of the 5-HT1B receptor by this compound has been shown to result in the inhibition of the release of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of dopamine, norepinephrine, and serotonin in the brain. In vivo studies have shown that this compound has anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments include its high affinity for the 5-HT1B receptor, its anxiolytic and antidepressant effects, and its ability to reduce drug-seeking behavior. The limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research related to N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a treatment for anxiety and depression. Another potential direction is to investigate its potential use in the treatment of drug addiction. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves the reaction of 3-chloro-2-nitroaniline with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The synthesis of this compound has been described in various research articles, and it has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1B receptor and has been used in various studies to investigate the role of this receptor in various physiological and pathological processes. It has also been used in studies related to drug addiction, anxiety, and depression.
Propiedades
Fórmula molecular |
C16H18ClN3OS |
|---|---|
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-7-9-20(10-8-19)15-12(17)4-2-5-13(15)18-16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3,(H,18,21) |
Clave InChI |
YHMRWGWJAXHFNK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
SMILES canónico |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)




![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

